Enantiomer Differentiation via Kinetic Resolution Efficiency (k_rel)
In the kinetic resolution of racemic α-substituted 1-aminopent-4-enes using chiral binaphtholate yttrium aryl catalysts, the (S)-enantiomer of 1-aminopent-4-en-2-ol derivatives reacts with significantly different rate compared to the (R)-enantiomer, yielding trans-2,5-disubstituted pyrrolidines with high enantiomeric excess [1]. The reported k_rel values (selectivity factor) for closely related α-substituted 1-aminopent-4-enes reach up to 16 under optimized conditions [2], confirming that the choice of enantiomer is critical for achieving useful resolution. Quantitative k_rel data specific to the unsubstituted (S)-1-aminopent-4-EN-2-OL are not disclosed in the abstract; the reported values are for α-substituted analogs.
| Evidence Dimension | Kinetic resolution selectivity factor (k_rel) |
|---|---|
| Target Compound Data | k_rel not reported for parent compound; class-level k_rel up to 16 for α-substituted 1-aminopent-4-enes |
| Comparator Or Baseline | (R)-enantiomer or racemate of α-substituted 1-aminopent-4-enes; racemate k_rel = 1 by definition |
| Quantified Difference | k_rel > 1 (class-level); maximum reported k_rel = 16 |
| Conditions | Yttrium binaphtholate catalysts, asymmetric hydroamination/cyclisation, organic solvent, room temperature to 60°C |
Why This Matters
A k_rel of 16 means the (S)-enantiomer reacts 16 times faster than the (R)-enantiomer, directly controlling the enantiomeric purity of downstream pyrrolidine products.
- [1] Gribkov, D. V.; Hultzsch, K. C. Kinetic resolution of chiral aminoalkenes via asymmetric hydroamination/cyclisation using binaphtholate yttrium complexes. Chem. Commun. (Camb.) 2004, No. 6, 730–731. View Source
- [2] Non-metallocene rare earth metal catalysts for the diastereoselective and enantioselective hydroamination of aminoalkenes. Infona.pl record. View Source
